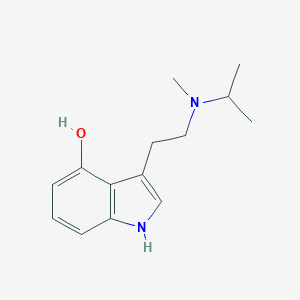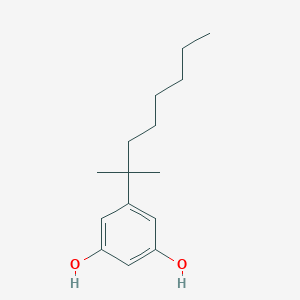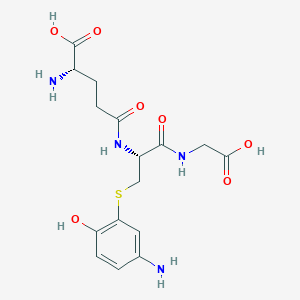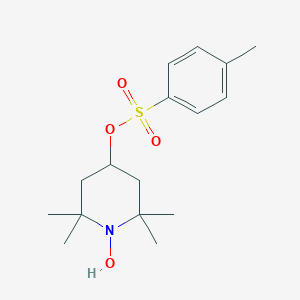
4-HO-MiPT
概要
説明
科学的研究の応用
4-Hydroxy MIPT has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on serotonin receptors.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Used in the synthesis of other tryptamine derivatives for research purposes.
作用機序
4-Hydroxy MIPT is thought to exert its effects through partial agonism of serotonin receptors, specifically 5-HT2A and 5-HT1A receptors . This interaction leads to altered neurotransmission, resulting in psychedelic effects. The compound’s molecular targets and pathways involve the modulation of serotonin levels in the brain, similar to other serotonergic psychedelics .
生化学分析
Biochemical Properties
4-Hydroxy-N-methyl-N-isopropyltryptamine is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . It interacts with these receptors to induce its psychedelic effects .
Cellular Effects
The effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine on cells are similar to those of other serotonergic psychedelics. It influences cell function by interacting with serotonin receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the onset of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is 15 to 45 minutes and has a duration of 4 to 6 hours, depending on the dose . The Shulgins also described problems with the stability of 4-Hydroxy-N-methyl-N-isopropyltryptamine, explaining that it discolors quickly if it is not kept in an inert atmosphere and in a freezer .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine vary with different dosages . At lower doses, it induces head twitch responses (HTRs), a common effect of serotonergic psychedelics . At higher doses, the effects begin declining after six hours .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy MIPT was first described by Alexander Shulgin in his book TiHKAL. The synthetic route involves the following steps:
Starting Material: The synthesis begins with the compound N-methyl-N-isopropyltryptamine.
Hydroxylation: The key step involves the hydroxylation of the indole ring at the 4-position to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for 4-hydroxy MIPT are not well-documented due to its status as a lesser-known psychedelic. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining purity standards.
化学反応の分析
Types of Reactions
4-Hydroxy MIPT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
類似化合物との比較
Similar Compounds
Psilocin (4-hydroxy-N,N-dimethyltryptamine): The primary psychoactive compound in magic mushrooms.
4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A higher homologue of psilocin.
4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT): Another psychedelic tryptamine with similar effects.
Uniqueness
4-Hydroxy MIPT is unique due to its specific substitution pattern, which includes a methyl and an isopropyl group on the nitrogen atom. This structural variation results in distinct pharmacological effects compared to other tryptamines .
特性
IUPAC Name |
3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228492 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77872-43-6 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?
A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, this compound, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.
Q2: Are there any insights into the structural characteristics of this compound?
A2: Yes, the crystal structure of this compound fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.
Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like this compound?
A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including this compound, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.
Q4: What analytical techniques have been used to characterize this compound?
A4: While specific analytical techniques for this compound were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)






